![molecular formula C21H22BrNO3 B1293330 3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898761-69-8](/img/structure/B1293330.png)
3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a complex organic compound with the molecular formula C21H22BrNO3 and a molecular weight of 416.31 g/mol This compound is characterized by the presence of a bromophenyl group and a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is synthesized through a cyclization reaction involving appropriate starting materials.
Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated intermediate is coupled with a benzophenone derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- Ethyl 3-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
3-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is unique due to its specific spirocyclic structure and the presence of a bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFKVWCEHOUUPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643307 |
Source
|
Record name | (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-69-8 |
Source
|
Record name | (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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